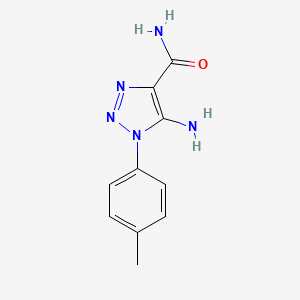
2-(哌啶-4-基)苯甲酰胺盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Piperidin-4-yl)benzamide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O It is a derivative of benzamide, where the benzamide moiety is substituted with a piperidine ring at the 4-position
科学研究应用
2-(Piperidin-4-yl)benzamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of 2-(Piperidin-4-yl)benzamide hydrochloride is the Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxic conditions . It is a heterodimeric protein composed of HIF-1α and HIF-1β subunits .
Mode of Action
2-(Piperidin-4-yl)benzamide hydrochloride interacts with its target, HIF-1, by inducing the expression of HIF-1α protein . This interaction leads to the activation of downstream target genes, such as p21 . The compound also upregulates the expression of cleaved caspase-3, which is involved in the execution-phase of cell apoptosis .
Biochemical Pathways
The activation of HIF-1 by 2-(Piperidin-4-yl)benzamide hydrochloride affects several biochemical pathways. HIF-1α promotes the transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
The compound’s molecular weight is 24073 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The activation of HIF-1 by 2-(Piperidin-4-yl)benzamide hydrochloride leads to significant inhibitory bioactivity in HepG2 cells . The compound induces the expression of HIF-1α protein and downstream target gene p21, promoting cell cycle arrest and apoptosis . It also upregulates the expression of cleaved caspase-3, promoting tumor cell apoptosis .
Action Environment
The action of 2-(Piperidin-4-yl)benzamide hydrochloride is influenced by the hypoxic environment around the tumor tissue . The increase of HIF expression in this environment can be beneficial to the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can also promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
生化分析
Biochemical Properties
It is known that the presence of halogen, carboxyl, nitro, or methyl groups on ring B can increase the cytotoxicity of Piperidine derivatives .
Cellular Effects
Some studies suggest that it may have an effect on cancer cells
Molecular Mechanism
It is believed to interact with various biomolecules, potentially influencing enzyme activity and gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yl)benzamide hydrochloride typically involves the reaction of 4-piperidinylamine with benzoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of 2-(Piperidin-4-yl)benzamide hydrochloride may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds suitable for research and commercial applications.
化学反应分析
Types of Reactions
2-(Piperidin-4-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
相似化合物的比较
2-(Piperidin-4-yl)benzamide hydrochloride can be compared with other benzamide derivatives and piperidine-containing compounds:
Similar Compounds: N-(Piperidin-4-yl)benzamide, 4-(2-Chlorophenoxy)-N-(1-(2,6-difluorobenzyl)piperidin-4-yl)benzamide.
Uniqueness: The presence of both the benzamide and piperidine moieties in 2-(Piperidin-4-yl)benzamide hydrochloride gives it unique chemical properties and potential biological activities that are not observed in other similar compounds.
属性
IUPAC Name |
2-piperidin-4-ylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH/c13-12(15)11-4-2-1-3-10(11)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H2,13,15);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUFUAIMJYGBEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CC=C2C(=O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate](/img/structure/B2409219.png)
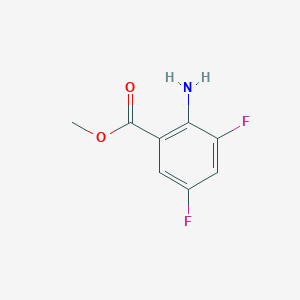
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2409223.png)
![4-methoxy-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2409225.png)
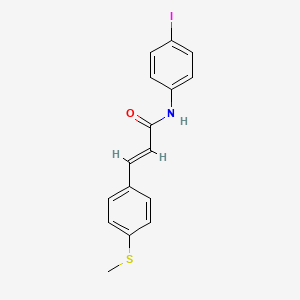
![4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2409227.png)
![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)
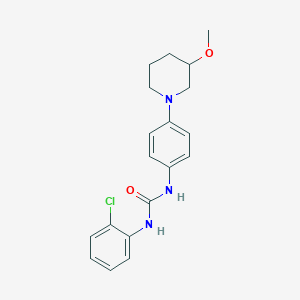
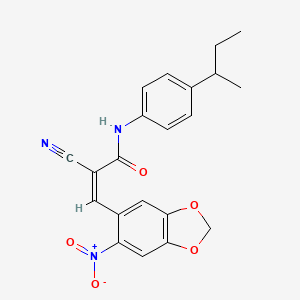

![7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2409237.png)
![2,5-dichloro-N-[3-(2,5-dichlorobenzamido)naphthalen-2-yl]benzamide](/img/structure/B2409238.png)
